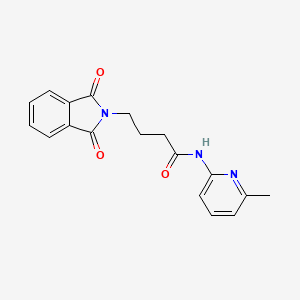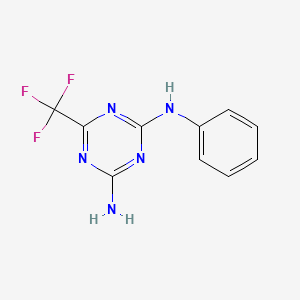
1-(4-phenylbutanoyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-phenylbutanoyl)indoline, also known as PBI, is a synthetic compound that belongs to the indole family. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is mainly expressed in immune cells. PBI has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders.
作用機序
1-(4-phenylbutanoyl)indoline binds selectively to CB2 receptors, which are mainly expressed in immune cells, including macrophages and T cells. CB2 activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, leading to a reduction in inflammation. Moreover, CB2 activation has been shown to induce apoptosis and inhibit cancer cell proliferation.
Biochemical and Physiological Effects
1-(4-phenylbutanoyl)indoline has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anticancer effects, 1-(4-phenylbutanoyl)indoline has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. 1-(4-phenylbutanoyl)indoline has also been shown to have analgesic effects in models of neuropathic pain.
実験室実験の利点と制限
One of the advantages of using 1-(4-phenylbutanoyl)indoline in lab experiments is its high selectivity for CB2 receptors, which allows for the investigation of CB2-mediated effects specifically. However, one of the limitations of using 1-(4-phenylbutanoyl)indoline is its low solubility in water, which can complicate its use in in vivo studies.
将来の方向性
There are several future directions for the investigation of 1-(4-phenylbutanoyl)indoline. One area of interest is the development of 1-(4-phenylbutanoyl)indoline derivatives with improved solubility and potency. Another area of interest is the investigation of 1-(4-phenylbutanoyl)indoline in combination with other drugs for the treatment of various diseases. Moreover, the investigation of the potential role of CB2 receptors in different diseases and conditions is an area of ongoing research.
合成法
1-(4-phenylbutanoyl)indoline can be synthesized using different methods, including the condensation of indole-3-carboxaldehyde with 4-phenylbutyric acid in the presence of a base, such as potassium carbonate. The reaction yields 1-(4-phenylbutanoyl)indoline as a yellow solid, which can be purified using column chromatography.
科学的研究の応用
1-(4-phenylbutanoyl)indoline has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a common underlying mechanism in many diseases, and 1-(4-phenylbutanoyl)indoline has shown promising anti-inflammatory effects in preclinical studies. For instance, 1-(4-phenylbutanoyl)indoline has been shown to reduce inflammation in models of arthritis, colitis, and neuroinflammation.
1-(4-phenylbutanoyl)indoline has also been investigated for its potential anticancer properties. CB2 receptors are overexpressed in many cancer types, and 1-(4-phenylbutanoyl)indoline has been shown to induce apoptosis and inhibit cancer cell proliferation in different cancer models. Moreover, 1-(4-phenylbutanoyl)indoline has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(12-6-9-15-7-2-1-3-8-15)19-14-13-16-10-4-5-11-17(16)19/h1-5,7-8,10-11H,6,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPHSVFNSYNMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-4-phenylbutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)

![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)

![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)
![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)
![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
![5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5762930.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)
